

An In-depth Technical Guide to the Stereoisomers of 2,5-Dimethylhexanoic Acid

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Compound of Interest

Compound Name: 2,5-Dimethylhexanoic acid

Cat. No.: B3165638

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Abstract

2,5-Dimethylhexanoic acid, a branched-chain carboxylic acid, possesses two chiral centers, giving rise to four stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). The stereochemical configuration of these isomers can significantly influence their physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the stereoisomers of **2,5-dimethylhexanoic acid**, detailing their structure, potential synthetic and separation strategies, and expected analytical characteristics. Due to a lack of specific experimental data in the public domain for all individual stereoisomers, this guide combines established principles of stereochemistry with available information on analogous compounds to provide a foundational resource for researchers.

Introduction to the Stereoisomers of 2,5-Dimethylhexanoic Acid

2,5-Dimethylhexanoic acid ($C_8H_{16}O_2$) is a saturated fatty acid with methyl groups at the C2 and C5 positions.^[1] The presence of two stereocenters results in the existence of two pairs of enantiomers. However, due to the symmetry of the molecule, the (2R,5S) and (2S,5R) forms are identical and represent a single meso compound. Therefore, there are three distinct stereoisomers: the enantiomeric pair (2R,5R) and (2S,5S), and the meso form (2R,5S).

The three-dimensional arrangement of the atoms, or stereochemistry, is crucial in drug development, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. Understanding the properties and synthesis of each stereoisomer is therefore of significant interest.

Physicochemical Properties

While comprehensive experimental data for all stereoisomers of **2,5-dimethylhexanoic acid** is not readily available, some predicted and known properties are summarized below. It is important to note that enantiomers have identical physical properties except for their interaction with plane-polarized light, while diastereomers (in this case, the meso form versus the enantiomeric pair) have distinct physical properties.

Table 1: Physicochemical Properties of **2,5-Dimethylhexanoic Acid** Stereoisomers

Property	(2R,5R)-2,5-Dimethylhexanoic Acid	(2S,5S)-2,5-Dimethylhexanoic Acid	(2R,5S)-2,5-Dimethylhexanoic Acid (meso)	General (Racemic/Unspecified)
Molecular Formula	C8H16O2	C8H16O2	C8H16O2	C8H16O2 [2]
Molecular Weight	144.21 g/mol	144.21 g/mol	144.21 g/mol	144.2114 g/mol [2]
CAS Number	Not available	Not available	Not available	90201-13-1 [2] [3]
Specific Rotation ([α]D)	Expected to be equal in magnitude and opposite in sign to the (S,S)-enantiomer.	Not available	Expected to be 0° (optically inactive).	Not applicable
Boiling Point	Not available	Not available	Not available	Not available
Melting Point	Not available	Not available	Not available	Not available
Density	Not available	Not available	Not available	Not available
Solubility	Not available	Not available	Not available	Not available

Synthesis and Separation of Stereoisomers

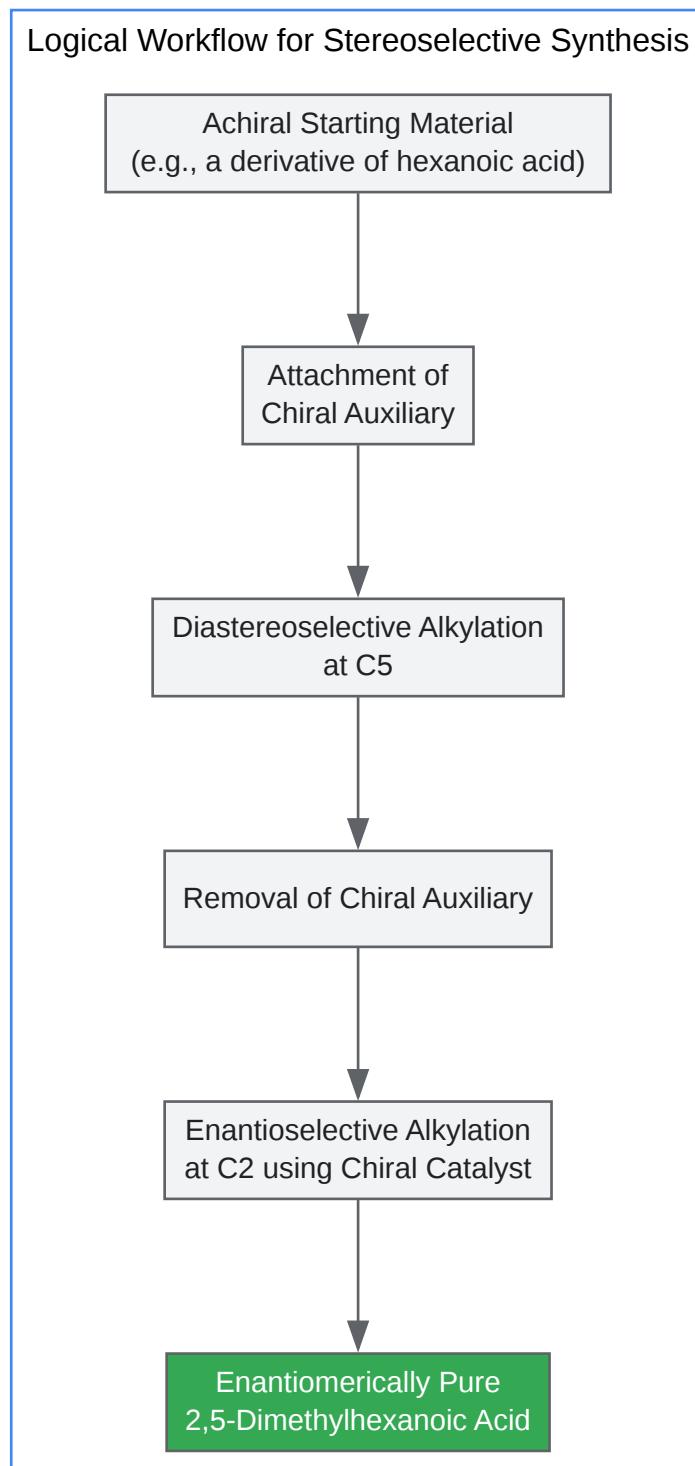
The synthesis of specific stereoisomers of **2,5-dimethylhexanoic acid** requires stereoselective methods. Enantioselective alkylation is a promising strategy for establishing the chiral centers with high enantiomeric excess.[\[1\]](#) For the separation of a racemic mixture, chiral resolution techniques are employed.

Stereoselective Synthesis

A general approach to synthesize a specific stereoisomer would involve the use of a chiral auxiliary or a chiral catalyst to control the stereochemistry at the C2 and C5 positions. For instance, an iridium-catalyzed allylic alkylation using masked acyl cyanide (MAC) reagents has

been noted as a method for the one-pot synthesis of α -quaternary carboxylic acids with high enantiomeric excess.[1]

Below is a logical workflow for the potential stereoselective synthesis of an enantiomer of **2,5-dimethylhexanoic acid**.



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A potential workflow for the stereoselective synthesis.

Chiral Resolution

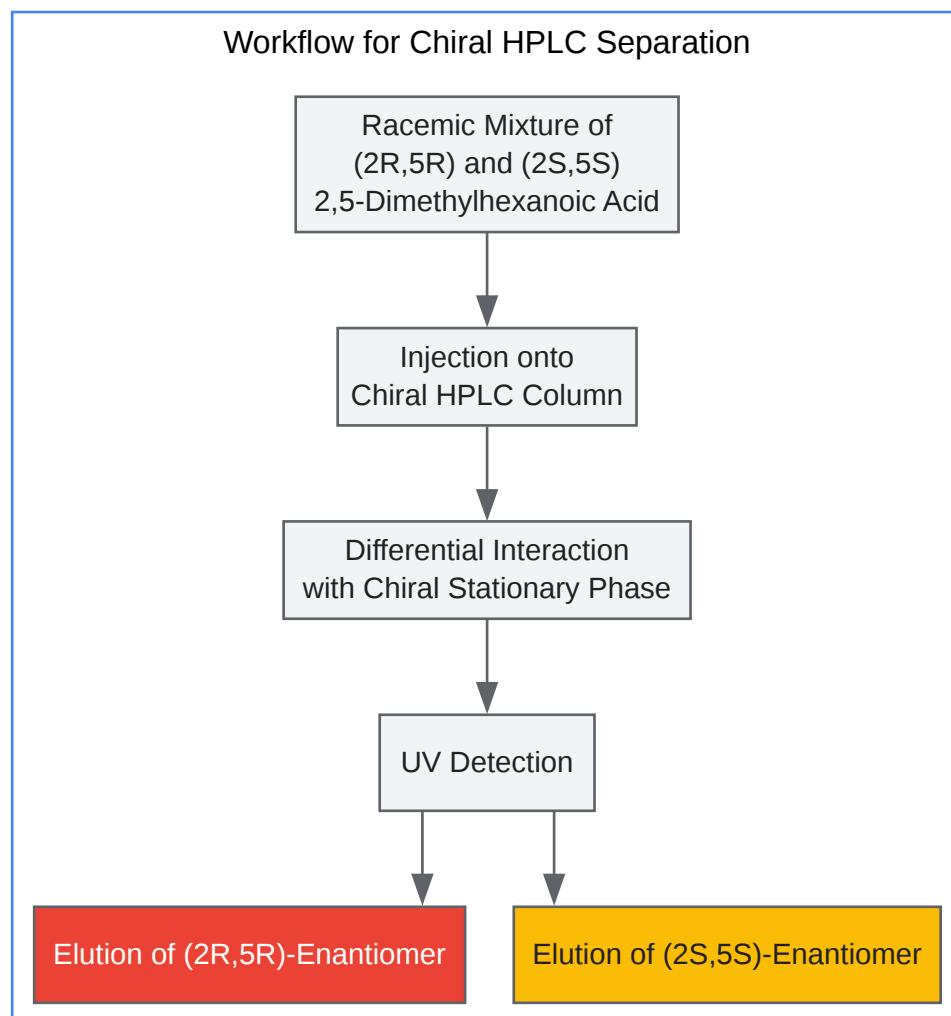
For the separation of a racemic mixture of **2,5-dimethylhexanoic acid**, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique. The use of a chiral stationary phase (CSP) allows for the differential interaction with each enantiomer, leading to their separation. Polysaccharide-based CSPs are often effective for the resolution of chiral carboxylic acids.^[4]

Experimental Protocol: Chiral HPLC Separation (Hypothetical)

This protocol is a generalized starting point for developing a chiral HPLC method for the separation of **2,5-dimethylhexanoic acid** enantiomers, based on methods for analogous compounds.

- Instrumentation: HPLC system with a UV detector.
- Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® series).
- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The addition of a small percentage of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid, is often necessary to improve peak shape and resolution for carboxylic acids.^[5]
- Flow Rate: Typically 0.5-1.5 mL/min.
- Detection: UV detection at a low wavelength (e.g., 210-220 nm).
- Sample Preparation: The racemic mixture of **2,5-dimethylhexanoic acid** is dissolved in the mobile phase.

The separation of the meso form from the enantiomers can typically be achieved using standard achiral chromatography (either normal or reverse-phase) as their diastereomeric relationship results in different physical properties.



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A generalized workflow for chiral HPLC separation.

Analytical Characterization

Detailed spectroscopic data for the individual stereoisomers of **2,5-dimethylhexanoic acid** are not widely published. However, standard analytical techniques would be used for their characterization.

Table 2: Anticipated Analytical Data

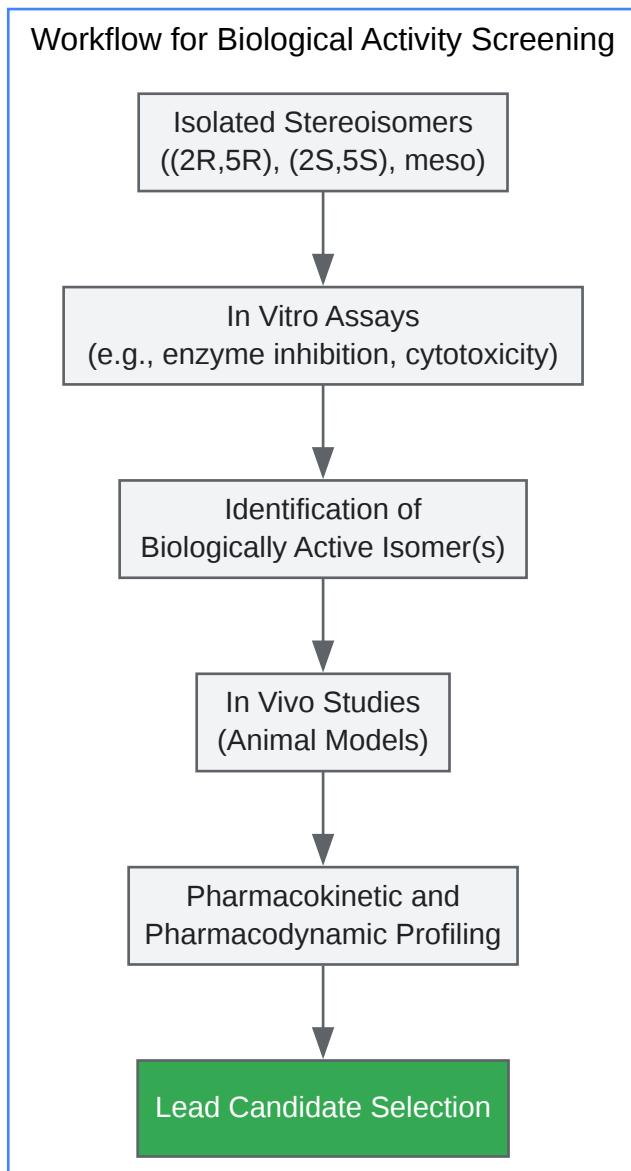
Technique	(2R,5R) / (2S,5S) - Enantiomers	(2R,5S) - Meso Compound
¹ H NMR	Spectra for the enantiomers will be identical.	The spectrum will be different from the enantiomers due to the different spatial arrangement of the methyl groups relative to each other.
¹³ C NMR	Spectra for the enantiomers will be identical.	The spectrum will be different from the enantiomers.
Mass Spectrometry	Enantiomers will have identical mass spectra.	The mass spectrum will be identical to that of the enantiomers as they are isomers.
Specific Rotation	Equal in magnitude, opposite in sign.	Zero.

Biological Activity

The biological activity of chiral molecules is often highly dependent on their stereochemistry. While specific studies on the individual stereoisomers of **2,5-dimethylhexanoic acid** are lacking, it is a well-established principle that enantiomers can have different pharmacological and toxicological effects. One enantiomer may be active while the other is inactive or even detrimental.^[6]

Branched-chain fatty acids, in general, are known to have various biological roles, including potential antimicrobial properties.^[1] The specific stereochemistry of **2,5-dimethylhexanoic acid** could influence its interaction with biological targets such as enzymes and receptors. Therefore, the synthesis and biological evaluation of the individual stereoisomers are critical for any potential therapeutic development.

A hypothetical workflow for screening the biological activity of the stereoisomers is presented below.



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A generalized workflow for biological activity screening.

Conclusion

The stereoisomers of **2,5-dimethylhexanoic acid** represent an interesting area for chemical and pharmacological research. While there is a notable absence of detailed experimental data for the individual stereoisomers in the current literature, this guide provides a framework based on established chemical principles and data from related compounds. The development of stereoselective synthetic routes and robust analytical methods for separation and

characterization are crucial next steps. Further investigation into the specific biological activities of the (2R,5R), (2S,5S), and meso isomers will be essential to unlock their full potential in drug discovery and development. This guide serves as a foundational document to stimulate and direct future research in this area.

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